

# JWH-080 Analytical Reference Standard: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: JWH 080

Cat. No.: B158000

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## Introduction

JWH-080 is a synthetic cannabinoid of the naphthoylindole family. Like other compounds in this class, it acts as an agonist at the cannabinoid receptors CB1 and CB2. This document provides a detailed technical overview of the JWH-080 analytical reference standard, including its chemical and physical properties, pharmacological profile, and analytical methodologies. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of cannabinoids.

## Chemical and Physical Properties

JWH-080, with the IUPAC name (1-butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone, is a solid organic compound. Its fundamental properties are summarized in the table below.

Property	Value
IUPAC Name	(1-butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone
CAS Number	210179-44-5
Molecular Formula	C <sub>24</sub> H <sub>23</sub> NO <sub>2</sub>
Molecular Weight	357.45 g/mol
Appearance	Crystalline solid
Solubility	Soluble in organic solvents such as methanol, ethanol, and dimethylformamide (DMF)

## Pharmacological Profile

JWH-080 is a potent agonist for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).<sup>[1]</sup> The binding affinities (K<sub>i</sub>) of JWH-080 are presented in the following table. The in vivo physiological and toxicological characteristics of this compound have not been fully characterized.<sup>[1]</sup>

Receptor	Binding Affinity (K <sub>i</sub> )
CB1	8.9 ± 1.8 nM
CB2	2.21 ± 1.30 nM

## Experimental Protocols

### Synthesis of JWH-080

A generalized synthesis protocol for JWH-080, based on methods for structurally similar naphthoylindoles, involves a two-step process: Friedel-Crafts acylation followed by N-alkylation.

Step 1: Friedel-Crafts Acylation of Indole

- To a solution of indole in an anhydrous solvent (e.g., toluene), add a Lewis acid catalyst (e.g., aluminum chloride).
- Slowly add 4-methoxy-1-naphthoyl chloride to the mixture at a controlled temperature (e.g., 0 °C).
- Allow the reaction to proceed at room temperature for several hours.
- Quench the reaction with an aqueous acid solution and extract the product with an organic solvent.
- Purify the resulting intermediate, (1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone, using column chromatography.

#### Step 2: N-Alkylation

- Dissolve the intermediate from Step 1 in a suitable solvent (e.g., dimethylformamide).
- Add a base (e.g., sodium hydride) to deprotonate the indole nitrogen.
- Add 1-bromobutane to the reaction mixture.
- Heat the reaction mixture to facilitate the alkylation.
- After the reaction is complete, quench with water and extract the final product, JWH-080.
- Purify the product by recrystallization or column chromatography.

## Analytical Characterization

### Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A general protocol for the analysis of JWH-080 in herbal mixtures or biological samples is as follows:

- **Sample Preparation:** Extract the sample with an organic solvent such as methanol or a mixture of methylene chloride and isopropanol. For biological samples, a liquid-liquid or solid-phase extraction may be necessary.

- GC Conditions:
  - Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
  - Injector Temperature: 280 °C.
  - Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for a short period, then ramp up to a higher temperature (e.g., 290 °C).
  - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Scan Range: m/z 40-550.
  - Expected Fragmentation: The mass spectrum of JWH-080 is expected to show characteristic fragments resulting from the cleavage of the bond between the carbonyl group and the indole ring, and the bond between the carbonyl group and the naphthyl ring. Key expected fragments would include ions corresponding to the 4-methoxynaphthoyl moiety and the 1-butyl-1H-indol-3-yl moiety.

### Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

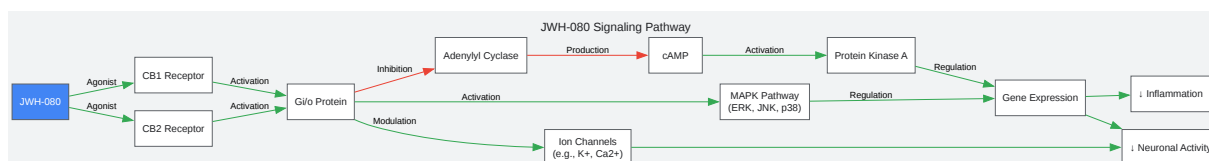
A general protocol for the sensitive detection and quantification of JWH-080 is as follows:

- Sample Preparation: Similar to GC-MS, extract the sample using an appropriate solvent. For quantitative analysis, use a deuterated internal standard.
- LC Conditions:
  - Column: A C18 reversed-phase column.
  - Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid to improve ionization.

- Flow Rate: A typical flow rate for a standard analytical column would be in the range of 0.2-0.5 mL/min.
- MS/MS Conditions:
  - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  - Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
  - Precursor Ion: The protonated molecule of JWH-080 ( $[M+H]^+$ ).
  - Product Ions: Select characteristic fragment ions for monitoring.

## Signaling Pathway

JWH-080, as a cannabinoid receptor agonist, is expected to activate intracellular signaling cascades upon binding to CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.

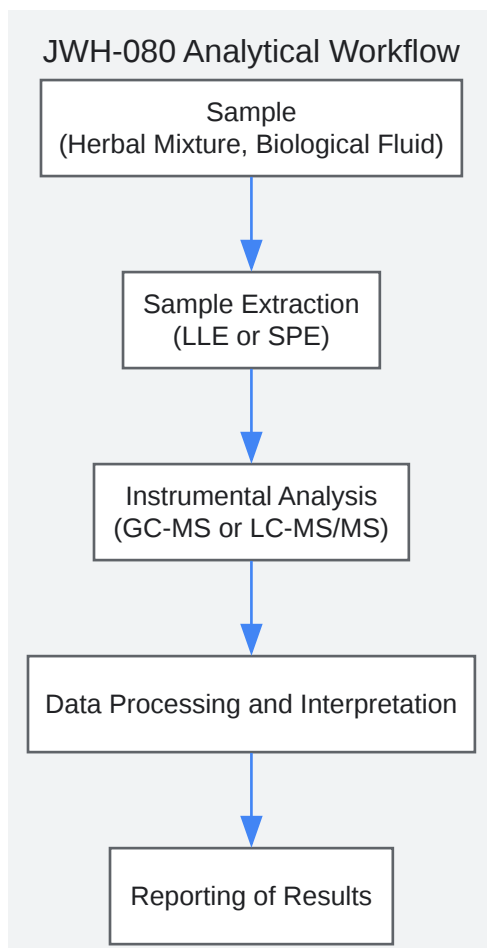


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Caption: JWH-080 activates CB1/CB2 receptors, leading to downstream signaling.

## Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of JWH-080 in a sample.



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Caption: A typical workflow for the analysis of JWH-080 from a sample matrix.

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## References

- 1. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
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